

Application Notes and Protocols: 2-Ethylhexyl Propionate in Organic Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylhexyl propionate**

Cat. No.: **B107753**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-Ethylhexyl propionate**, a versatile ester with growing interest as a green solvent alternative in organic synthesis. This document details its physical and chemical properties, and explores its application in enzymatic reactions, offering specific experimental protocols for researchers in academia and the pharmaceutical industry.

Introduction

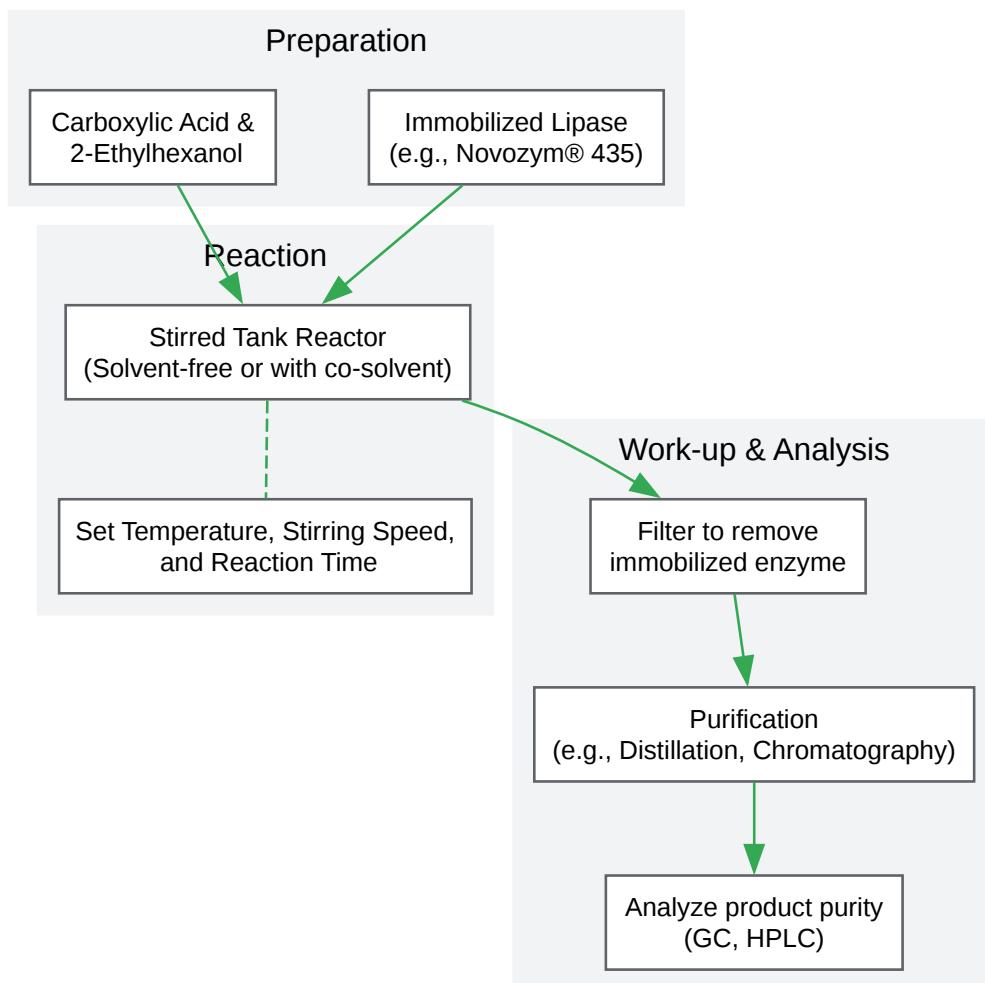
2-Ethylhexyl propionate (also known as 2-ethylhexyl propanoate) is an ester recognized for its favorable environmental profile, including good biodegradability and low toxicity, positioning it as a "green solvent."^{[1][2]} While its application as a general-purpose solvent in a wide range of organic reactions is still an emerging area of research, it has found a significant niche in enzymatic processes, particularly in lipase-catalyzed esterifications.^{[2][3]} Its properties also make it a subject of study for the oxidative degradation of synthetic esters. This document will focus on its established use in enzymatic synthesis and provide its key physical and chemical data relevant to its potential as a solvent.

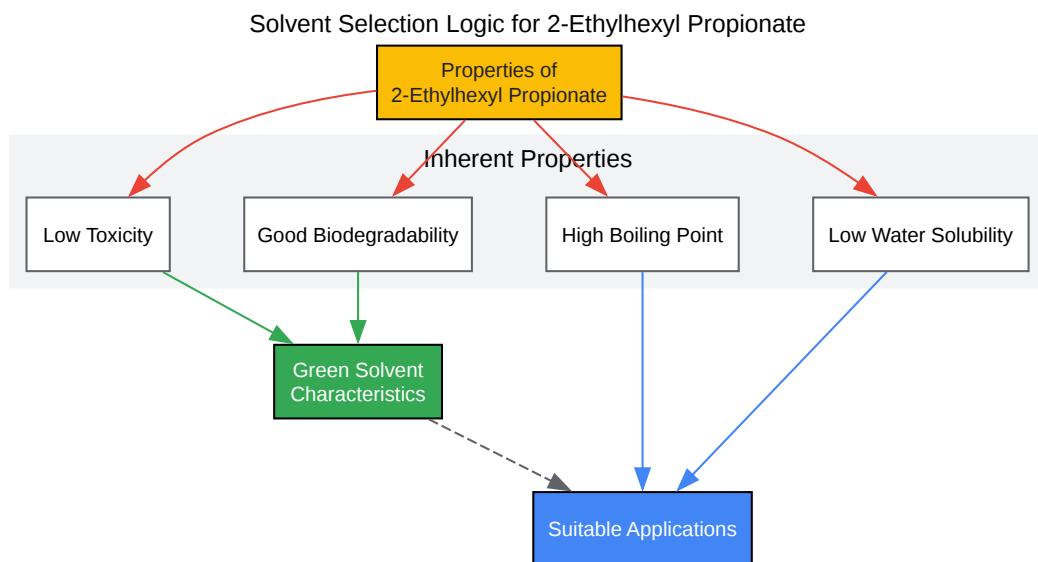
Physical and Chemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in organic reactions. **2-Ethylhexyl propionate** is a colorless liquid with a

fruity, wine-like odor.[\[4\]](#)[\[5\]](#) It is stable under normal conditions and is not considered a reactive chemical.[\[4\]](#) Key properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	6293-37-4	[1]
Molecular Formula	C11H22O2	[1]
Molecular Weight	186.29 g/mol	[1] [6]
Boiling Point	214.00 to 215.00 °C @ 760.00 mm Hg (est)	[5]
Flash Point	82.9 °C (181.0 °F) TCC (est)	[5] [7]
logP (o/w)	3.7 - 4.196 (est)	[1] [5] [6]
Solubility in Water	12.56 mg/L @ 25 °C (est)	[5]
Solubility in Ethanol	13492.83 g/L @ 25 °C	[1]
Appearance	Colorless to pale yellow clear liquid (est)	[5]


Application in Enzymatic Reactions: Esterification


2-Ethylhexyl propionate and structurally similar esters are often synthesized via enzymatic catalysis, which aligns with the principles of green chemistry by offering mild reaction conditions and high selectivity.[\[3\]](#)[\[8\]](#) While often the target product in these reactions, the operational parameters provide insight into the conditions under which this class of esters is stable and can potentially function as a reaction medium. The most commonly employed enzymes for these transformations are immobilized lipases, such as Novozym® 435 (from *Candida antarctica* lipase B).[\[2\]](#)[\[9\]](#)

Logical Workflow for Enzymatic Esterification

The following diagram illustrates a typical workflow for the enzymatic synthesis of a 2-ethylhexyl ester, which can be adapted for reactions where **2-ethylhexyl propionate** might be considered as a solvent.

Workflow for Lipase-Catalyzed Esterification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [scent.vn](#) [scent.vn]
- 2. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [synerzine.com](#) [synerzine.com]
- 5. 2-octyl propionate, 6293-37-4 [[thegoodscentscompany.com](#)]

- 6. Propanoic acid, 2-ethylhexyl ester | C11H22O2 | CID 95425 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. Propanoic acid,2-ethylhexyl ester | CAS#:6293-37-4 | Chemsoc [chemsrc.com]
- 8. bp-us-e1.wpmucdn.com [bp-us-e1.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Ethylhexyl Propionate in Organic Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107753#using-2-ethylhexyl-propionate-as-a-solvent-in-organic-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com